

## **Application Notes and Protocols: NSC-65847 in Combination with Other Chemotherapy Agents**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NSC-65847 |           |
| Cat. No.:            | B15563967 | Get Quote |

A critical review of the available literature reveals no specific research or clinical data pertaining to the use of a compound designated **NSC-65847** as a chemotherapy agent, either alone or in combination with other drugs.

Initial searches for "NSC-65847" identify a chemical entity described as a dual inhibitor of viral and Streptococcus pneumoniae neuraminidase. This compound is designated for research purposes only and is not indicated for therapeutic use in humans or animals. There is no evidence in the scientific literature to suggest that this specific molecule has been investigated in the context of cancer treatment.

It is highly probable that "NSC-65847" is an incorrect or outdated identifier. The National Service Center (NSC) number is a designation used by the National Cancer Institute (NCI) for compounds that have been tested for anticancer activity. A minor typographical error in the NSC number can lead to an entirely different and unrelated chemical compound.

For instance, a closely numbered compound, NSC-66847, is the well-known immunomodulatory and anticancer drug, Thalidomide. Thalidomide has been extensively studied in combination with various chemotherapy agents for the treatment of multiple myeloma and other cancers.

Therefore, before proceeding with the creation of detailed Application Notes and Protocols, it is imperative to verify the correct NSC identifier for the compound of interest.







Without the correct identification of the therapeutic agent, it is not possible to provide accurate and relevant information regarding:

- Quantitative Data on Synergistic Effects: No data exists for NSC-65847 in combination chemotherapy.
- Experimental Protocols: Methodologies for non-existent studies cannot be detailed.
- Signaling Pathways and Experimental Workflows: The mechanism of action and relevant biological pathways for NSC-65847 in cancer are unknown.

We recommend that researchers, scientists, and drug development professionals double-check the NSC identifier from their source documentation. Once the correct compound is identified, a comprehensive and accurate set of Application Notes and Protocols can be developed.

• To cite this document: BenchChem. [Application Notes and Protocols: NSC-65847 in Combination with Other Chemotherapy Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563967#nsc-65847-in-combination-with-other-chemotherapy-agents]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com